
6-Methylpurine
概要
説明
6-Methylpurine (C₆H₆N₄; MW 149.15 g/mol) is a purine analog characterized by a methyl group at the 6-position of the purine ring . It is synthesized via nucleophilic substitution reactions, such as the displacement of chlorine in 6-chloropurine by methylamine under polar solvent conditions (e.g., ethanol or dimethylformamide) .
準備方法
Synthetic Routes and Reaction Conditions
6-Methylpurine can be synthesized through several methods. One common approach involves the coupling of this compound with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose under conditions that produce the β-D-anomer exclusively . Another method involves the conversion of inosine to 6-chloropurinenucleoside via acetylation, chlorination, and deacetylation, followed by methylation at the 6-position . Additionally, a microwave-assisted synthesis method has been developed, which involves SNAr-based addition reactions between various 6-halopurine derivatives and ethyl acetoacetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and advanced purification techniques to produce the compound efficiently.
化学反応の分析
Types of Reactions
6-Methylpurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various methylated purine derivatives, which can have different biological activities and applications.
科学的研究の応用
Genetic Studies
One of the prominent uses of 6-MP is in genetic manipulation and selection systems. It serves as a counterselective marker in various organisms, allowing researchers to isolate specific genetic mutations.
-
Case Study: Thermococcus barophilus
In a study involving Thermococcus barophilus, 6-MP was utilized to enhance the specificity of genetic manipulations. The researchers replaced the pyrF gene with TK0664, which conferred sensitivity to 6-MP, thereby improving the accuracy of mutant selection. The study demonstrated that wild-type strains exhibited varying sensitivity to 6-MP, with significant growth inhibition observed at concentrations above 50 µM . - Table 1: Sensitivity of Various Strains to this compound
Strain | Sensitivity Threshold (µM) | Observations |
---|---|---|
Thermococcus barophilus | 50 | Growth inhibition at higher concentrations |
Thermococcus kodakarensis | <10 | Highly sensitive to 6-MP |
RNA Synthesis Inhibition
This compound has been effectively used as an RNA synthesis inhibitor in various biological studies.
- Case Study: Elysia chlorotica
Research on the sea slug Elysia chlorotica demonstrated that treatment with 6-MP reduced the accumulation of psbA transcripts, confirming its role in inhibiting active transcription processes. This study provided insights into the mechanisms underlying kleptoplasty in this organism, where algal plastids are retained and utilized for photosynthesis .
Drug Development
In pharmacology, 6-MP has been explored for its potential therapeutic applications.
作用機序
6-Methylpurine exerts its effects by interfering with nucleic acid synthesis. It inhibits RNA and protein synthesis by acting as a toxic analog of adenine, which disrupts the adenine salvage pathway mediated by adenine phosphoribosyltransferase . This inhibition leads to the accumulation of toxic metabolites, ultimately causing cell death.
類似化合物との比較
Key Properties :
- Molecular Weight : 149.15 g/mol .
- Biological Activity: Inhibits RNA synthesis and de novo purine biosynthesis through pseudofeedback inhibition .
- Applications : Investigated for antitumor therapy via suicide gene strategies and direct intratumoral injection .
Comparative Analysis with Structural Analogs
6-Amino-1-methylpurine
- Structure: Methyl group at position 1, amino group at position 4.
- Key Differences: The amino group at position 6 enhances hydrogen-bonding capacity, altering metabolic pathways compared to 6-methylpurine . Less effective in inhibiting purine biosynthesis due to weaker pseudofeedback inhibition .
6-Methylmercaptopurine (6-MMP)
- Structure : Methylthio (-SCH₃) group at position 5.
- Key Differences :
6,9-Dimethyl-9H-purine
- Structure : Dual methyl groups at positions 6 and 7.
- Key Differences :
2-Aminopurine
- Structure: Amino group at position 2 instead of methyl at position 6.
- Key Differences :
- Functions as a fluorescent probe in nucleic acid studies due to altered base-pairing properties, whereas this compound lacks fluorescence .
Pharmacokinetic and Functional Comparisons
Inhibition Mechanisms
Antitumor Efficacy
Metabolic Stability
- This compound Metabolites : Exhibit prolonged retention in tumors (half-life >24 hours) compared to rapid serum clearance (<1 hour) .
- 6-MMP : Rapidly metabolized in the liver, limiting systemic exposure .
Unique Advantages of this compound
- Targeted Therapy: Selective toxicity in tumors expressing E. coli purine nucleoside phosphorylase (PNP), sparing normal tissues .
- Dual Action : Inhibits both RNA synthesis (via ribonucleotide incorporation) and purine biosynthesis, making it effective against slow-growing tumors .
- Low Toxicity Profile: Unlike actinomycin D or cycloheximide, this compound inhibits rooting in plant models without causing tissue injury at therapeutic concentrations .
生物活性
6-Methylpurine is a purine derivative that has garnered attention due to its various biological activities, particularly in the fields of oncology and molecular biology. This article explores the compound’s antitumor effects, its role as an RNA synthesis inhibitor, and its metabolic pathways, supported by data tables and case studies.
Antitumor Effects
Recent studies have highlighted the antitumor properties of this compound, particularly its riboside forms. The β-D-6-methylpurine riboside (β-D-MPR) has shown significant cytotoxic effects against various human tumor cell lines.
In Vitro Studies
A study evaluating the cytotoxicity of β-D-MPR and α-D-methylpurine riboside (α-D-MPR) reported IC50 values across five human tumor cell lines. The results are summarized in Table 1 below.
Cell Line | IC50 (μM) | β-D-MPR | α-D-MPR |
---|---|---|---|
A121 (ovarian) | 0.017 | 2.65 | |
A549 (non-small cell lung) | 0.006 | 1.47 | |
HT-29 (colon) | 0.034 | 4.83 | |
MCF7-S (breast) | 0.012 | 1.75 | |
MCF7-R (breast) | 0.026 | 4.08 |
From this data, it is evident that β-D-MPR exhibits potent antitumor activity, especially against non-small cell lung cancer cells, where an IC50 value of just 0.006 μM was recorded .
The mechanism behind the antitumor activity of β-D-MPR is believed to involve its interaction with adenosine deaminase (ADA), which plays a crucial role in purine metabolism. This interaction may enhance the accumulation of toxic metabolites within tumor cells, leading to increased cytotoxicity .
RNA Synthesis Inhibition
In addition to its antitumor properties, this compound acts as an RNA synthesis inhibitor. A study on the sea slug Elysia chlorotica demonstrated that treatment with this compound resulted in reduced accumulation of psbA transcripts, confirming its role in inhibiting active transcription processes . This finding suggests potential applications in research involving gene expression regulation.
Metabolic Pathways
The metabolism of this compound involves various enzymatic pathways, primarily through oxidation processes mediated by enzymes such as xanthine oxidase (XO) and aldehyde oxidase (AO). Research indicates that these enzymes play significant roles in the oxidative metabolism of this compound derivatives, leading to various metabolites including thiouric acid .
Case Studies and Clinical Applications
A notable case study involved the use of a radiotracer derived from methylpurine for positron emission tomography (PET). The compound was utilized to measure multidrug resistance-associated protein (MRP1) transport activity in tissues, showcasing its potential beyond traditional therapeutic roles .
Safety and Efficacy
Non-clinical toxicity studies have been conducted to assess the safety profile of methylpurine derivatives for clinical applications. These studies provide essential data for future human trials and potential therapeutic uses in oncology and other fields.
Q & A
Basic Research Questions
Q. How does 6-methylpurine exert its cytotoxic effects in eukaryotic cells?
- Methodological Answer : this compound (6-MP) acts as an adenine analog, disrupting nucleotide metabolism by inhibiting guanylic acid synthesis from adenylic acid and suppressing ribosome assembly. To validate its mechanism, researchers should pair cytotoxicity assays (e.g., cell viability via MTT) with RNA/DNA incorporation studies using radiolabeled adenine. Dose-response curves (0–20 µg/mL) and time-course experiments are critical to differentiate primary effects from secondary stress responses .
Q. What are the standard protocols for synthesizing and characterizing this compound in laboratory settings?
- Methodological Answer : Synthesis involves purine ring alkylation or enzymatic modification of adenine derivatives. Characterization requires HPLC (C18 column, methanol/water gradient) for purity assessment and NMR (¹H/¹³C) to confirm methyl group placement at the 6-position. For natural isolates (e.g., from Collybia maculata), LC-MS or GC-MS is recommended to distinguish 6-MP from structurally similar metabolites .
Q. What are the best practices for detecting this compound in cell culture assays?
- Methodological Answer : Use enzymatic conversion assays with this compound deoxyriboside (6-MPDR), where 6-MP is quantified via its toxic metabolite. Include negative controls (e.g., adenine supplementation) to confirm specificity. Microscopic evaluation of cell morphology after 48–72 hours of exposure helps identify false positives caused by non-specific cytotoxicity .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound activity across different microbial models?
- Methodological Answer : Divergent results (e.g., growth inhibition in Tetrahymena thermophila vs. resistance in Mpr-mutant strains) require cross-species comparative studies. Standardize experimental conditions (pH, temperature, nutrient availability) and validate drug uptake efficiency using radiolabeled 6-MP. Transcriptomic profiling (RNA-seq) of treated vs. untreated cells can identify species-specific resistance pathways .
Q. What genetic mutations confer resistance to this compound, and how are these mechanisms validated?
- Methodological Answer : Dominant mutations like Mpr in Tetrahymena confer resistance by altering adenine transport or metabolic enzymes. To validate, perform allelic replacement via CRISPR/Cas9 and assess phenotypic stability through serial passaging in 6-MP-containing media. Complement with competitive growth assays against wild-type strains to quantify fitness costs .
Q. How can this compound-based counterselection be optimized to minimize false positives in genetic screens?
- Methodological Answer : Titrate 6-MP concentrations (e.g., 5–25 µg/mL) to balance selection pressure with off-target effects. Pair counterselection with dual-marker systems (e.g., antibiotic resistance) and use flow cytometry to enrich for true recombinants. Include replicate experiments and statistical tests (e.g., chi-square) to assess false-positive rates .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer : Fit dose-response curves using nonlinear regression models (e.g., log-logistic) to calculate EC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to ensure reproducibility .
Methodological and Analytical Questions
Q. How should researchers design experiments assessing this compound’s antiviral activity while controlling for cytotoxicity?
- Methodological Answer : Use parallel assays: (1) Measure viral replication (e.g., plaque assay) in infected cells treated with 6-MP, and (2) quantify cytotoxicity in uninfected cells via LDH release. Normalize antiviral activity to cell viability and compare with known antivirals (e.g., acyclovir) to establish selectivity indices .
Q. What criteria should be used to evaluate the reliability of studies reporting novel this compound derivatives?
- Methodological Answer : Prioritize studies published in peer-reviewed journals (e.g., Med. Chem. Commun.) that provide raw data (e.g., NMR spectra, cytotoxicity IC50 values). Verify structural elucidation via independent techniques (e.g., X-ray crystallography) and cross-check bioactivity claims using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell models) .
Q. How can contradictions between in vitro and in vivo efficacy of this compound be resolved?
- Methodological Answer : Conduct pharmacokinetic studies to assess 6-MP stability, tissue distribution, and metabolite profiling in vivo. Use isotopic tracing (e.g., ¹⁴C-labeled 6-MP) to compare intracellular accumulation in vitro vs. in vivo models. Validate findings with genetic knockouts (e.g., Mpr mutants) to isolate host-microbe interactions .
特性
IUPAC Name |
6-methyl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMHUEFSSMBHJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=N1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073283 | |
Record name | 1H-Purine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2004-03-7 | |
Record name | 6-Methylpurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2004-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylpurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylpurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02113 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Methylpurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Purine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEO6WX0OZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。